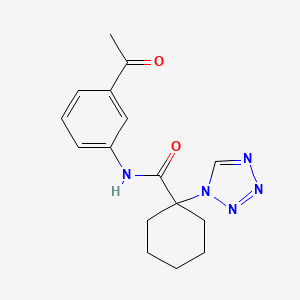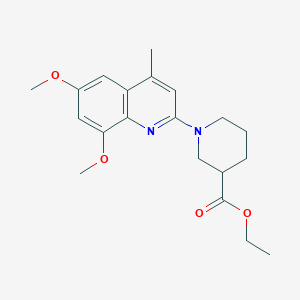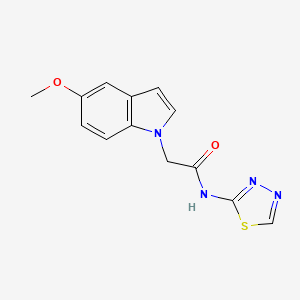
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ACTC, is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is still being studied. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis through the caspase-dependent pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also inhibits the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a key role in cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is its potential applications in various fields of research. It has shown promising results in the treatment of cancer and neurodegenerative disorders. Another advantage is its ability to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. Further research is needed to determine its effectiveness in different types of cancer and its potential side effects. Another future direction is its use in the treatment of neurodegenerative disorders. It has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. Further research is needed to determine its effectiveness in different types of neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves a series of chemical reactions. The first step is the reaction of 3-acetylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate to form 3-acetylphenylcyclohexanone hydrazone. The second step involves the reaction of 3-acetylphenylcyclohexanone hydrazone with sodium azide in the presence of acetic acid to form N-(3-acetylphenyl)cyclohexanecarboximidoyl azide. The final step involves the reaction of N-(3-acetylphenyl)cyclohexanecarboximidoyl azide with copper(I) bromide in the presence of triphenylphosphine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has shown potential applications in various fields of scientific research. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also shown potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-12(22)13-6-5-7-14(10-13)18-15(23)16(8-3-2-4-9-16)21-11-17-19-20-21/h5-7,10-11H,2-4,8-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCLZFWSDCLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6072770.png)
![4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6072779.png)
![N-benzyl-4,7-dioxo-2-(1-piperidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6072782.png)
![2-methyl-7-[(3-phenyl-5-isoxazolyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072784.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)
![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)
![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

